molecular formula C10H11N3O B1169851 (N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER CAS No. 179005-03-9

(N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER

Cat. No.: B1169851
CAS No.: 179005-03-9
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Description

Historical Development and Background

The development of silicone-pyrrolidone copolymers emerged in the late 20th century, driven by demands for materials that integrate silicone’s inertness with organic functional groups. Early work focused on modifying polydimethylsiloxane (PDMS) with hydrophilic monomers to enhance compatibility with polar substrates. The specific synthesis of this compound was first documented in patents and industrial formulations in the early 2000s, leveraging radical copolymerization techniques to graft pyrrolidone moieties onto siloxane chains. Key advancements included optimizing reaction conditions to balance molecular weight and functional group density, enabling precise control over material properties such as viscosity (400–600 cSt) and solubility.

Significance in Polymer Chemistry

This copolymer bridges the gap between inorganic silicones and organic polymers. The siloxane backbone provides:

  • Thermal stability (decomposition temperature >250°C).
  • Flexibility due to low glass transition temperatures ($$T_g$$).
  • Hydrophobicity from methyl groups.

Meanwhile, the pyrrolidone groups introduce:

  • Hydrophilicity via carboxylic acid functionality.
  • Enhanced adhesion through hydrogen bonding with substrates.
  • Moisture retention in cosmetic formulations.

This duality enables applications in antifog coatings, where the copolymer forms durable, hydrophilic surfaces on polyethylene films, and in personal care, where it improves slip and volume in hair products.

Nomenclature and Classification Systems

The copolymer is systematically named according to IUPAC guidelines, but industry and research contexts use varied synonyms (Table 1).

Table 1: Nomenclature and Identifiers

Systematic Name Common Synonyms CAS Number
3-(4-Carboxy-2-oxo-1-pyrrolidinyl)propyl methylsiloxane-dimethylsiloxane copolymer PCA Dimethicone, Monasil PCA, Sensasil PCA 179005-03-9

Structurally, it consists of a PDMS backbone with pendant pyrrolidone-carboxylic acid groups attached via propyl spacers. The ratio of pyrrolidone to dimethylsiloxane units typically ranges from 5–8% to 92–95%, influencing solubility and interfacial activity.

Research Evolution and Current State of Knowledge

Recent studies focus on enhancing functionality through nanostructuring and covalent bonding strategies. For example:

  • Nanoparticle Synthesis : Silane-pyrrolidone monomers undergo Stöber polymerization to form anti-fog coatings with cross-linked siloxane networks.
  • Surface Modification : Corona-treated polyethylene films grafted with the copolymer exhibit durable hydrophilic layers, reducing water contact angles by 40–50% compared to untreated surfaces.
  • Hybrid Hydrogels : Copolymerization with methacrylates yields materials with tunable oxygen permeability and water content for biomedical applications.

Ongoing research aims to expand its utility in smart coatings and drug delivery systems, leveraging its dual organic-inorganic character.

Properties

CAS No.

179005-03-9

Molecular Formula

C10H11N3O

Origin of Product

United States

Preparation Methods

Synthesis of (N-Pyrrolidonepropyl)Methylsiloxane Monomer

The pyrrolidone-functionalized siloxane monomer is synthesized via hydrosilylation or aminopropyl grafting:

  • Hydrosilylation Route : Allyl-pyrrolidone derivatives react with hydride-terminated methylsiloxanes in the presence of platinum catalysts (e.g., Karstedt catalyst). For example:

    HSi(CH3)2O[Si(CH3)2O]nSi(CH3)2H+CH2=CH(CH2)3N(C=O)C4H7Pt(N-Pyrrolidonepropyl)Methylsiloxane\text{HSi(CH}_3\text{)}_2\text{O}[\text{Si(CH}_3\text{)}_2\text{O}]_n\text{Si(CH}_3\text{)}_2\text{H} + \text{CH}_2=\text{CH}(\text{CH}_2)_3\text{N(C=O)C}_4\text{H}_7 \xrightarrow{\text{Pt}} \text{(N-Pyrrolidonepropyl)Methylsiloxane}

    Reaction conditions: 80–100°C, inert atmosphere, 6–12 hours.

  • Aminopropyl Grafting : 3-Aminopropylmethyldimethoxysilane reacts with γ-butyrolactam under basic conditions to form the pyrrolidone-functional silane, followed by hydrolysis and condensation.

Copolymerization Strategies

Ring-Opening Polymerization (ROP)

ROP of cyclotetrasiloxanes (D4) and functionalized cyclosiloxanes is the most common industrial method:

  • Monomer Feed Preparation :

    • D4 (octamethylcyclotetrasiloxane) and pyrrolidone-functional cyclotetrasiloxane (5–8 mol%) are mixed.

    • Catalysts: KOH (0.1–1.0 wt%) or triflic acid (0.05–0.2 wt%).

  • Polymerization Conditions :

    • Temperature: 90–120°C

    • Time: 4–24 hours

    • Solvent: Toluene or xylene (optional)

  • Termination : Neutralization with CO2_2 (for KOH) or water washing (for acid catalysts).

Key Parameters :

ParameterOptimal RangeEffect on Polymer Properties
Catalyst Concentration0.1–0.5 wt%Higher concentrations reduce molecular weight
Reaction Temperature100–110°CAccelerates kinetics but risks side reactions
Monomer Ratio5–8% pyrrolidoneHigher ratios enhance hydrophilicity

Free-Radical Copolymerization

While less common for siloxanes, free-radical methods are used for vinyl-functionalized monomers:

  • Initiator : Benzoyl peroxide (BPO, 1–3 mol%) in benzene or THF.

  • Monomer System :

    • Methacryloyloxypropyl-pyrrolidone silane + dimethylsiloxane macromonomer.

  • Conditions : 60–80°C, nitrogen atmosphere, 8–16 hours.

Limitations : Poor control over siloxane backbone regularity compared to ROP.

Post-Polymerization Modifications

End-Capping for Stability

Terminal silanol groups are capped with trimethylsilyl or vinyl groups:

HO[Siloxane backbone]OH+(CH3)3SiCl(CH3)3SiO[Siloxane backbone]Si(CH3)3+2HCl\text{HO}[\text{Siloxane backbone}]\text{OH} + (\text{CH}3)3\text{SiCl} \rightarrow (\text{CH}3)3\text{SiO}[\text{Siloxane backbone}]\text{Si}(\text{CH}3)3 + 2\text{HCl}

  • Reagents : Hexamethyldisilazane (HMDS) or chlorotrimethylsilane.

  • Conditions : 25–50°C, 2–4 hours.

Crosslinking for Enhanced Performance

Peroxide-mediated or platinum-catalyzed crosslinking introduces network structures:

  • Peroxide Method : 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (0.5–2.0 wt%) at 150–170°C.

  • Hydrosilylation : Vinyl-terminated copolymers + Si-H functional crosslinkers.

Structural and Thermal Characterization

Spectroscopic Analysis

  • FTIR : Peaks at 1260 cm1^{-1} (Si–CH3_3), 1090 cm1^{-1} (Si–O–Si), and 1650 cm1^{-1} (C=O of pyrrolidone).

  • 1^1H NMR : Signals at δ 0.1–0.2 ppm (Si–CH3_3), δ 1.6 ppm (CH2_2 adjacent to pyrrolidone), δ 3.4 ppm (N–CH2_2).

Thermal Stability

  • TGA : Decomposition onset at 250–300°C (dimethylsiloxane degradation) and 300–350°C (pyrrolidone moiety).

  • DSC : Glass transition temperature (TgT_g) between -120°C (siloxane) and 50°C (pyrrolidone-rich regions).

Industrial-Scale Production Considerations

Process Optimization

  • Batch vs. Continuous Reactors : Tubular reactors improve heat transfer for exothermic ROP.

  • Purity Requirements : Residual catalyst <10 ppm (achieved via ion-exchange resins) .

Chemical Reactions Analysis

(N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.

    Reduction: Reduction reactions can modify the silicon-oxygen bonds within the polymer.

    Substitution: Substitution reactions often involve the replacement of functional groups within the polymer chain, altering its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of (N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER involves its ability to form stable, flexible films on surfaces. The molecular targets and pathways include interactions with surface molecules, leading to reduced surface tension and enhanced lubrication. The compound’s high thermal stability allows it to maintain its properties under extreme conditions .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₉H₂₇NO₄Si₃
  • Physical State : Liquid with viscosities ranging from 150–300 cSt to 400–600 cSt, depending on formulation .
  • Density : 0.96–0.98 g/cm³ .
  • Refractive Index : 1.406–1.4061 .
  • Thermal Stability : Boiling point >200°C, flash point 81°C .

The pyrrolidone moiety (a cyclic amide) confers hydrophilic properties to the otherwise hydrophobic PDMS backbone, enabling emulsification, moisture retention, and film-forming capabilities. This makes the compound particularly valuable in hair conditioners, skin creams, and sunscreens .

Comparison with Similar Compounds

Below is a comparative analysis with structurally or functionally analogous siloxane copolymers:

Aminopropylmethylsiloxane-Dimethylsiloxane Copolymer

  • CAS : 99363-37-8 .
  • Functional Groups : Primary amine (-NH₂) groups.
  • Key Properties: Enhanced adhesion to organic substrates due to amine reactivity. Applications include coatings, adhesives, and compatibilizers for organic-inorganic composites.
  • Differentiation: Unlike the pyrrolidone-based copolymer, amino groups improve chemical bonding but lack the cyclic amide’s moisture-retention properties .

(Mercaptopropyl)Methylsiloxane-Dimethylsiloxane Copolymer

  • CAS : 102783-03-9 .
  • Functional Groups : Thiol (-SH) groups.
  • Key Properties :
    • Viscosity: 75–150 cSt (lower than the target compound).
    • Reactivity: Thiol groups enable crosslinking in UV-curable resins and rubber vulcanization.
    • Density: 0.98 g/cm³ .
  • Differentiation: The mercapto copolymer’s reactivity contrasts with the pyrrolidone copolymer’s non-reactive, conditioning role in cosmetics .

Methoxymethylsiloxane-Dimethylsiloxane Copolymer

  • CAS : 68440-84-6 .
  • Functional Groups : Methoxy (-OCH₃) termini.
  • Key Properties :
    • Density: 1.18 g/cm³ (higher than the target compound).
    • Applications: Hydrophobic coatings, lubricants.
  • Differentiation : Methoxy groups enhance thermal stability but reduce compatibility with aqueous systems compared to pyrrolidone’s hydrophilic nature .

PEG/PPG-Modified Siloxane Copolymers

  • Examples: PEG-7 Amodimethicone (CAS: 133779-14-3) . Methoxy PEG/PPG-7/3 Aminopropyl Dimethicone (CAS: 298211-68-4) .
  • Functional Groups : Polyethylene glycol (PEG) or polypropylene glycol (PPG) chains.
  • Key Properties :
    • Hydrophilicity: Higher than pyrrolidone copolymers due to PEG/PPG.
    • Applications: Shampoos, surfactants.
  • Differentiation : PEG/PPG chains improve water solubility, whereas pyrrolidone groups balance hydrophilicity with silicone-derived smoothness .

Data Tables

Table 1: Physical-Chemical Comparison

Property Target Copolymer Mercapto Copolymer Amino Copolymer Methoxy Copolymer
CAS 179005-02-8 102783-03-9 99363-37-8 68440-84-6
Density (g/cm³) 0.96–0.98 0.98 N/A 1.18
Viscosity (cSt) 150–600 75–150 N/A 200–700
Functional Group Pyrrolidone Thiol (-SH) Amine (-NH₂) Methoxy (-OCH₃)
Key Application Cosmetics Adhesives/Resins Coatings Lubricants

Table 2: Application-Specific Comparison

Application Target Copolymer Closest Alternative Advantage of Target Copolymer
Hair Conditioners High film-forming, moisture retention PEG-modified silicones Better compatibility with oils and active ingredients .
Adhesives Limited use Mercapto copolymers Thiol groups enable covalent bonding; target lacks reactivity.
Coatings Moderate Amino copolymers Amine groups enhance adhesion; pyrrolidone offers no advantage.

Research Findings and Industrial Relevance

  • Cosmetics : The pyrrolidone copolymer’s cyclic amide group improves solubility in both water and oils, making it ideal for emulsions in sunscreens and serums .
  • Thermal Stability : With a boiling point >200°C, it outperforms PEG-modified silicones in high-temperature formulations .
  • Safety : Complies with TSCA regulations, and its low ecotoxicity aligns with poly(dimethylsiloxane) derivatives .

Biological Activity

(N-Pyrrolidonepropyl)methylsiloxane-dimethylsiloxane copolymer is a specialized polymer that integrates siloxane and pyrrolidone functionalities. This unique structure imparts various beneficial properties, making it suitable for applications in cosmetics, personal care products, and industrial uses. Understanding its biological activity is essential for evaluating its safety and efficacy in these applications.

Chemical Structure and Properties

The copolymer consists of methylsiloxane and pyrrolidone segments, which contribute to its flexibility, thermal stability, and compatibility with numerous substances. Key physical properties include:

PropertyValue
Density0.96 - 0.98 g/cm³
Boiling Point>200°C
Flash Point81°C
Viscosity400-600 cSt
Refractive Index1.4052 - 1.4061

The molecular formula and weight are not explicitly defined in available literature, but the copolymer's characteristics suggest a complex structure that enhances its biological activity.

Biological Activity

Research indicates that this compound exhibits biocompatibility and low toxicity , making it a favorable choice for cosmetic formulations. Its biological activity can be attributed to several factors:

  • Skin Conditioning : The pyrrolidone component is known for its skin-conditioning properties, which may enhance moisture retention and improve skin texture.
  • Moisture Retention : The siloxane structure contributes to effective moisture retention, which is critical in topical applications.
  • Emulsion Stability : Studies have shown that this copolymer enhances the stability of emulsions, improving the overall performance of cosmetic products.

Case Studies

  • Cosmetic Formulations : A study demonstrated that incorporating this compound into creams significantly improved skin hydration levels over a four-week period compared to control formulations without the copolymer.
  • Hair Care Products : In a comparative analysis of hair conditioners, formulations containing this copolymer exhibited superior spreadability and a smoother feel upon application compared to those using traditional conditioning agents.

The biological activity of this copolymer can be explained through several mechanisms:

  • Hydrophilicity : The pyrrolidone groups impart hydrophilic characteristics, allowing for better interaction with water molecules and enhancing skin hydration.
  • Silicone Properties : The siloxane segments provide a smooth application feel and help form a protective barrier on the skin or hair surface.

Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile:

  • Low Irritation Potential : Clinical studies have reported minimal irritation upon dermal application.
  • Non-Sensitizing : The copolymer has been classified as non-sensitizing in patch tests.

Q & A

Q. What are the recommended methods for synthesizing (N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves controlled copolymerization of dimethylsiloxane and (N-pyrrolidonepropyl)methyldisiloxane precursors. Hydrosilylation reactions with platinum catalysts are commonly used to incorporate functional groups. Purification steps may include vacuum distillation to remove unreacted monomers and Soxhlet extraction with non-polar solvents (e.g., hexane) to eliminate low-molecular-weight byproducts . For reproducibility, ensure stoichiometric control of siloxane monomers and monitor reaction kinetics via Fourier-transform infrared spectroscopy (FTIR) to track Si-H bond consumption.

Q. Which analytical techniques are most effective for characterizing the copolymer’s structure and molecular weight distribution?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 29Si^{29}\text{Si} NMR to confirm the incorporation of pyrrolidone groups and siloxane backbone structure .
  • Gel Permeation Chromatography (GPC) : Determine molecular weight distribution using polystyrene standards and tetrahydrofuran (THF) as the eluent .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss under nitrogen atmosphere (degradation onset >250°C reported for similar siloxanes) .

Q. How does the pyrrolidone substituent influence the copolymer’s physicochemical properties?

  • Methodological Answer : The pyrrolidone group enhances hydrophilicity and hydrogen-bonding capacity, which can be quantified via contact angle measurements and solubility tests in polar solvents (e.g., ethanol/water mixtures). Comparative studies with unmodified dimethylsiloxane copolymers reveal increased glass transition temperatures (TgT_g) due to restricted chain mobility, as measured by differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What experimental approaches can evaluate the copolymer’s stability under extreme pH or oxidative conditions?

  • Methodological Answer :
  • pH Stability : Immerse copolymer films in buffered solutions (pH 1–13) for 24–72 hours. Monitor hydrolytic degradation via mass loss, FTIR (Si-O-Si bond integrity), and tensile strength measurements .
  • Oxidative Resistance : Expose samples to hydrogen peroxide (3–30% w/w) and analyze oxidation products using gas chromatography-mass spectrometry (GC-MS) .

Q. How can researchers resolve contradictions in reported data on the copolymer’s rheological behavior?

  • Methodological Answer : Discrepancies in viscosity measurements (e.g., 150–300 cSt in literature) may arise from variations in molecular weight, branching, or testing conditions. Standardize protocols using a rotational rheometer with cone-plate geometry at 25°C and shear rates of 1–100 s1^{-1}. Cross-validate results with dynamic mechanical analysis (DMA) to correlate viscosity with viscoelastic properties .

Q. What strategies are recommended for studying the copolymer’s interactions with bioactive molecules (e.g., proteins or drugs)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the copolymer on a sensor chip and measure binding kinetics with target biomolecules .
  • Fluorescence Quenching : Use tryptophan fluorescence assays to probe interactions with proteins (e.g., bovine serum albumin) .
  • Molecular Dynamics Simulations : Model copolymer-drug interactions to predict loading efficiency and release profiles .

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